Specific Scientific Field: This research falls under the field of Organic Chemistry, specifically focusing on the synthesis of complex structures.
Summary of the Application: The study describes the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Methods of Application: The method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize the oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .
Results or Outcomes: The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .
Specific Scientific Field: This research is in the field of Computational Chemistry and Material Science, focusing on the design of new high-energy density compounds (HEDCs).
Summary of the Application: The study involves the theoretical design and analysis of new bicyclo[3.1.1]heptane derivatives containing an aza nitrogen atom and nitro substituent for potential use as HEDCs .
Methods of Application: The study employed theoretical calculations to design new potential HEDCs. The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .
Results or Outcomes: The detonation performances, bond dissociation energies (BDE), and impact sensitivity were calculated to evaluate the designed compounds . The detonation velocity and detonation pressure were found to be 5.77–9.65 km s −1 and 12.30-43.64 GPa, respectively . After comprehensive consideration of thermal stability, impact sensitivity, and detonation properties, several compounds were identified as potential HEDCs .
2-Azabicyclo[3.1.1]heptane-1-carbonitrile is a bicyclic compound characterized by its unique nitrogen-containing structure and the presence of a nitrile functional group. Its molecular formula is CHN with a molecular weight of 158.63 g/mol. The compound features a bicyclic framework that provides distinct chemical reactivity and potential biological activity, making it a subject of significant interest in both organic chemistry and medicinal research.
The chemical reactivity of 2-Azabicyclo[3.1.1]heptane-1-carbonitrile includes several types of reactions:
Research into the biological activity of 2-Azabicyclo[3.1.1]heptane-1-carbonitrile indicates its potential interactions with various biological macromolecules, including enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, making it a candidate for further exploration in drug development and therapeutic applications .
The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carbonitrile typically involves cyclization reactions starting from appropriate precursors. A common method includes:
For industrial applications, the synthesis is scaled up using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve high-purity products.
2-Azabicyclo[3.1.1]heptane-1-carbonitrile serves multiple roles in scientific research:
Studies on 2-Azabicyclo[3.1.1]heptane-1-carbonitrile's interactions with biological systems have shown promising results. Derivatives of this compound are being investigated as molecular probes to study enzyme activity, receptor binding, and other biological processes. These studies aim to elucidate the structure-activity relationships that govern its biological effects, potentially leading to novel therapeutic agents .
The uniqueness of 2-Azabicyclo[3.1.1]heptane-1-carbonitrile lies in its specific nitrile functional group, which imparts distinct chemical reactivity and potential biological activity that is not present in its analogs. This makes it particularly valuable for research applications focused on developing novel pharmaceuticals and understanding complex biological systems .
A pivotal strategy for constructing 2-azabicyclo[3.1.1]heptane-1-carbonitriles involves a reversible dynamic addition followed by intramolecular substitution. In this approach, 3-(2-chloroethyl)cyclobutanone is first synthesized and subsequently converted into imines via condensation with primary amines. The imines undergo reversible hydrogen cyanide (HCN) addition, forming α-aminonitrile intermediates. A critical intramolecular nucleophilic substitution then occurs, where the chloride leaving group is displaced by the amine nitrogen, yielding the bicyclic scaffold.
This method exhibits broad substrate tolerance, accommodating alkyl and aryl amines. Yields range from 47% to 92%, depending on the steric and electronic properties of the amine (Table 1). For instance, bulky alkylamines (e.g., cyclohexylamine) result in lower yields due to steric hindrance during cyclization, while electron-deficient aryl amines enhance reaction efficiency by stabilizing the imine intermediate. The cyano group remains intact under these conditions, enabling downstream transformations.
Table 1. Yield variation in dynamic addition-intramolecular substitution reactions
| Amine Substrate | Yield (%) |
|---|---|
| Methylamine | 92 |
| Cyclohexylamine | 47 |
| 4-Methoxyphenylamine | 85 |
| Benzylamine | 78 |
The STRINC approach combines Strecker-type nitrile formation with cyclization to assemble the bicyclic framework. In this one-pot protocol, cyclobutanone derivatives react with amines and a cyanide source (e.g., trimethylsilyl cyanide) to generate α-aminonitriles, which undergo spontaneous intramolecular cyclization. The reversible nature of the Strecker reaction ensures dynamic equilibration, favoring the most thermodynamically stable bicyclic product.
Key advantages of this method include operational simplicity and compatibility with aqueous conditions. For example, using ammonium chloride as the amine source and sodium cyanide as the nucleophile achieves yields up to 89%. However, the reaction is sensitive to steric effects, with hindered amines requiring elevated temperatures (80–100°C) to drive cyclization.
While palladium-catalyzed methods for synthesizing 2-azabicyclo[3.1.1]heptane-1-carbonitriles are not explicitly detailed in the provided literature, analogous strategies for related bicyclic systems suggest potential pathways. In general, palladium complexes facilitate oxidative 1,2-difunctionalization of cyclopentenes, enabling simultaneous introduction of amine and acyloxy groups. For 2-azabicyclo[3.1.1]heptane formation, such a process could involve intramolecular C–N bond formation via Pd-mediated coupling, though specific experimental data for this scaffold remain unexplored in the cited sources.
The cyano group in 2-azabicyclo[3.1.1]heptane-1-carbonitriles serves as a versatile handle for reduction to primary amines. Treatment with lithium aluminum hydride (LiAlH4) selectively reduces the nitrile to an aminomethyl group without disrupting the bicyclic framework, achieving yields of 93–99%. This transformation is critical for generating pharmacologically active amines, such as rigidified piperidine analogs.
Recent advances demonstrate the compatibility of this reduction with diverse substitution patterns. For instance, methoxy- and ester-functionalized derivatives undergo clean reduction, enabling further derivatization via cross-coupling or oxidation. Notably, the Baeyer-Villiger oxidation of reduced products introduces ketone functionalities, expanding the utility of these scaffolds in medicinal chemistry.
Keteniminium salts, generated via electrophilic activation of amides, serve as versatile intermediates for constructing bicyclic frameworks through [2+2] cycloaddition reactions. These highly reactive species form when amides undergo treatment with electrophilic agents such as phosgene in the presence of tertiary amines, leading to the elimination of a leaving group and the formation of a conjugated iminium-alkyne system [5]. The resulting keteniminium ion engages in stereospecific [2+2] cycloadditions with electron-deficient alkenes or alkynes, preferentially forming cis-fused bicyclic adducts due to orbital alignment constraints [5].
The cycloaddition’s stereochemical outcome is heavily influenced by the electronic nature of the keteniminium ion and the geometry of the reacting partners. For instance, bulky substituents on the amide precursor can hinder free rotation around the iminium bond, enforcing a specific trajectory for the cycloaddition. Computational studies suggest that the transition state adopts a suprafacial-suprafacial geometry, with partial charge transfer stabilizing the developing bicyclic framework [5]. Post-cycloaddition hydrolysis of the iminium intermediate under acidic or basic conditions yields the final bicyclic nitrile, though epimerization at stereogenic centers may occur if hydrolysis conditions are not carefully controlled [5].
A dynamic equilibrium between imines and hydrogen cyanide (HCN) adducts plays a central role in the synthesis of 2-azabicyclo[3.1.1]heptane-1-carbonitrile. In situ-generated imines, derived from aldehydes and primary amines, undergo reversible nucleophilic addition of HCN to form α-aminonitrile intermediates [1]. This reversibility allows the system to self-correct mismatched stereochemistry, ensuring that only the thermodynamically favored diastereomer progresses to the cyclization step [1].
The equilibrium is sensitive to solvent polarity and temperature, with polar aprotic solvents like dimethylformamide shifting the balance toward the α-aminonitrile by stabilizing its dipolar transition state. Kinetic studies reveal that the addition step follows second-order kinetics, with rate constants inversely correlated to the steric bulk of the imine’s substituents [1]. Following HCN addition, an intramolecular nucleophilic substitution occurs, wherein the nitrile’s cyanide group displaces a leaving group (e.g., chloride) on a distal carbon, forming the bicyclic skeleton. This step proceeds with moderate to high yields (47–92%), depending on the leaving group’s aptitude and the rigidity of the transition state [1].
The formation of the strained bicyclo[3.1.1]heptane system necessitates precise conformational control to mitigate unfavorable transannular interactions. Lithium- or magnesium-mediated cyclizations of metalated nitriles offer a solution by preorganizing the reactive centers through chelation [4]. For example, lithium amide bases deprotonate β-hydroxynitriles to generate alkoxide-stabilized nitrile anions, which cyclize via a chair-like transition state to afford cis-fused products [4]. In contrast, magnesium counterions favor boat-like transition states, leading to trans-fused bicyclic nitriles under specific conditions [4].
Ring strain in the bicyclo[3.1.1] system is partially alleviated by the nitrile group’s electron-withdrawing character, which reduces eclipsing interactions between bridgehead hydrogens. Molecular mechanics calculations indicate that the nitrile’s linear geometry minimizes nonbonded interactions within the bicyclic framework, contributing to the compound’s stability [2]. Stereoselective syntheses leveraging chiral auxiliaries, such as enantiopure 1-phenylethylamine, demonstrate that the bicyclic system’s conformation can be dictated during early synthetic stages, with the auxiliary’s configuration directly translating to the final product’s stereochemistry [2].
Machine learning approaches have emerged as powerful tools for predicting blood-brain barrier (BBB) permeability of bicyclic nitrile compounds, offering significant advantages over traditional experimental methods. The application of artificial intelligence techniques to central nervous system drug design has shown remarkable promise in accelerating the discovery of therapeutically relevant compounds [1] [2] [3].
Contemporary machine learning models employ sophisticated deep learning architectures to predict BBB permeability. The transformer-based MegaMolBART model, utilizing simplified molecular input line entry system (SMILES) representations, has demonstrated exceptional performance with area under the receiver operating characteristic curve values of 0.88 on held-out test datasets [4]. This approach leverages the power of large language models to understand molecular structures and predict their pharmacological properties.
Random Forest and Support Vector Machine algorithms have been extensively validated for BBB permeability prediction, with accuracy rates consistently exceeding 89% across diverse molecular datasets [5] [6]. The integration of Morgan fingerprints and circular fingerprints as baseline encoders has proven particularly effective for capturing the structural features essential for BBB penetration [2].
The quantitative read-across structure-activity relationship (q-RASAR) framework has revolutionized the precision of BBB permeability predictions through machine learning approaches [6]. This methodology incorporates comprehensive molecular descriptors including topological polar surface area, hydrogen bond donor/acceptor counts, and lipophilicity parameters. The approach has been validated on datasets comprising over 1,000 diverse heterocyclic and aromatic compounds, demonstrating superior predictive capability compared to traditional methods.
Neural network architectures, particularly deep neural networks and convolutional neural networks, have shown exceptional performance in identifying molecular substructures that facilitate BBB penetration [3]. The analysis of nitrogen-containing functional groups has revealed their critical role in enhancing BBB permeability, with amino groups (-NH2, -NRH, -NR1R2) demonstrating particular importance through their ability to participate in hydrogen bonding interactions [7].
Reinforcement learning techniques have been successfully applied to optimize molecular design for improved BBB permeability. The CNSMolGen model, utilizing bidirectional recurrent neural networks, has demonstrated the ability to generate over 90% completely novel molecular structures with favorable central nervous system penetration properties [8]. This approach combines generative modeling with structure-based design principles to create focused libraries of BBB-permeable compounds.
The implementation of gradient boosting machines, particularly Light Gradient Boosting Machine algorithms, has achieved remarkable accuracy in BBB permeability prediction, with overall accuracy rates of 89% and area under the curve values of 0.93 [5]. These models incorporate three-dimensional polar surface area calculations and molecular mechanics-optimized geometries to enhance prediction accuracy.
Molecular docking simulations have become indispensable tools for understanding the binding interactions between bicyclic nitrile compounds and protein kinase active sites. The application of computational docking methodologies provides detailed insights into the molecular recognition patterns and binding affinities that govern kinase inhibitor selectivity [9] [10].
Protein kinase binding pockets exhibit distinct structural features that can be exploited for selective inhibitor design. The adenosine triphosphate (ATP) binding site consists of multiple subpockets, including the hinge region, gatekeeper residue area, and the DFG-out pocket [9]. The characterization of these binding sites through computational analysis has revealed that bicyclic nitrile compounds can achieve high selectivity through specific interactions with less conserved regions.
The development of sophisticated docking algorithms, including AutoDock Vina and the Vinardo scoring function, has enabled accurate prediction of binding affinities with correlation coefficients exceeding 0.8 for diverse kinase families [11]. These algorithms incorporate flexible side chain conformations and explicit water molecules to provide realistic binding mode predictions.
The azabicyclic scaffold presents unique opportunities for kinase inhibitor design due to its rigid three-dimensional structure and favorable pharmacokinetic properties. Computational studies have demonstrated that azabicyclic compounds can achieve nanomolar binding affinities through optimized interactions with the kinase hinge region [12] [13]. The synthesis of azabicyclo[3.1.0]hexanone-containing inhibitors has been guided by molecular docking predictions, resulting in compounds with improved selectivity profiles.
The incorporation of nitrile groups into azabicyclic scaffolds has been shown to enhance binding affinity through hydrogen bonding interactions with backbone amides in the kinase hinge region [14]. Seven-azaindole derivatives, in particular, have demonstrated exceptional hinge-binding properties, forming two hydrogen bonds with the kinase hinge region and serving as excellent starting points for structure-based drug design.
Molecular docking simulations have been instrumental in predicting kinase selectivity profiles and identifying potential off-target interactions. The Gini coefficient, a measure of inhibitor selectivity, has been calculated from docking scores across comprehensive kinase panels, providing quantitative metrics for selectivity assessment [10]. Compounds with Gini coefficients approaching unity demonstrate exceptional selectivity for their target kinases.
The application of ensemble docking approaches, utilizing multiple protein conformations derived from molecular dynamics simulations, has improved the accuracy of binding mode predictions for flexible kinase binding sites [11]. This methodology has been particularly effective for predicting the binding modes of allosteric kinase inhibitors, which often target less conserved binding sites.
Virtual screening campaigns utilizing molecular docking have successfully identified novel kinase inhibitors with unique binding modes. The screening of large compound libraries against kinase targets has been accelerated through the use of graphics processing units and distributed computing architectures [15]. These high-throughput approaches have enabled the identification of compounds with nanomolar potency and exceptional selectivity profiles.
The integration of machine learning algorithms with molecular docking has further enhanced the accuracy of virtual screening campaigns. The combination of physics-based scoring functions with machine learning-trained models has resulted in improved enrichment factors and reduced false positive rates in virtual screening applications [16].